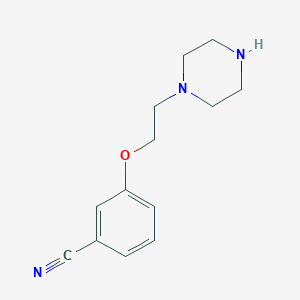

1-(3-Cyanophenoxyethyl)piperazine

Description

Contextualization within the Broader Landscape of Substituted Piperazine (B1678402) Chemistry

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is considered a "privileged scaffold" in medicinal chemistry. benthamopen.com This is due to its frequent appearance in a vast number of biologically active compounds and approved drugs. benthamopen.comwikipedia.org The two nitrogen atoms of the piperazine ring provide sites for substitution, allowing for the creation of a diverse library of molecules with a wide range of physicochemical properties and biological activities. benthamopen.com

Substituted piperazines are integral components of drugs targeting a variety of receptors and enzymes in the body. benthamopen.com The nature of the substituents on the piperazine nitrogen atoms significantly influences the pharmacological profile of the resulting molecule. nih.gov These substituents can modulate properties such as receptor binding affinity, selectivity, and pharmacokinetic parameters like absorption, distribution, metabolism, and excretion (ADME).

The landscape of substituted piperazine chemistry is vast and includes compounds with antipsychotic, antidepressant, anxiolytic, antihistaminic, and anticancer properties, among others. nih.gov For instance, the substitution of one nitrogen with an aryl group is a common feature in many centrally acting drugs. nih.gov The other nitrogen can be functionalized with various groups to fine-tune the molecule's activity. The phenoxyethyl group in 1-(3-Cyanophenoxyethyl)piperazine provides a flexible linker to the substituted phenyl ring, a common strategy in drug design to optimize interactions with biological targets.

Rationale for the Academic Investigation of this compound as a Research Molecule

The academic investigation of this compound is driven by several factors. The presence of the piperazine core itself makes it a compound of interest, given the proven track record of this scaffold in drug discovery. benthamopen.com The specific combination of the cyanophenoxyethyl substituent with the piperazine ring presents a unique chemical entity whose biological properties are not yet extensively characterized in publicly available research.

The cyano group (-CN) is an interesting functional group in medicinal chemistry. It is a potent hydrogen bond acceptor and can participate in dipole-dipole interactions, potentially influencing how the molecule binds to a biological target. Furthermore, the nitrile group can be metabolically stable or serve as a precursor for other functional groups. Its electron-withdrawing nature can also impact the basicity of the piperazine nitrogens, which in turn can affect the compound's pharmacokinetic properties and receptor interactions.

Researchers are often interested in synthesizing and evaluating novel substituted piperazines to explore new chemical space and identify compounds with unique pharmacological profiles. The investigation of this compound likely stems from a systematic exploration of how different substituents on the phenoxy ring of phenoxyethylpiperazine derivatives affect their biological activity. Such studies are crucial for understanding structure-activity relationships (SAR), which guide the design of more potent and selective drug candidates.

While specific research findings on the biological activity of this compound are not widely published, its structural similarity to other pharmacologically active piperazine derivatives suggests it may be a valuable tool for probing various biological systems. It is often supplied for research use only, indicating its role as a building block in the synthesis of more complex molecules or as a candidate for screening in a variety of biological assays. nih.gov

Overview of Known Pharmacological Significance of Piperazine Derivatives

The pharmacological significance of piperazine derivatives is extensive and well-documented. The versatility of the piperazine scaffold has allowed for its incorporation into a wide array of therapeutic agents. benthamopen.com

Central Nervous System (CNS) Activity: A significant number of piperazine derivatives exhibit activity within the central nervous system. They are key components of many antipsychotic, antidepressant, and anxiolytic drugs. For example, arylpiperazine derivatives are known to interact with various neurotransmitter receptors, including serotonin (B10506) (5-HT) and dopamine (B1211576) receptors, which are crucial targets for the treatment of psychiatric disorders. nih.gov

Antihistaminic Activity: Many first and second-generation antihistamines feature a piperazine core. These drugs work by blocking the action of histamine (B1213489) at H1 receptors, thereby alleviating allergy symptoms.

Anticancer Activity: More recently, piperazine derivatives have been investigated for their potential as anticancer agents. They have been incorporated into molecules designed to inhibit various targets involved in cancer progression, such as protein kinases. nih.gov

Other Therapeutic Areas: The pharmacological utility of piperazine derivatives extends to other areas as well. They have been explored for their potential as anti-inflammatory, analgesic, and antimicrobial agents. nih.govnih.gov The ability of the piperazine ring to improve the solubility and pharmacokinetic properties of a molecule makes it an attractive component in the design of new drugs for a wide range of diseases. benthamopen.com

The table below summarizes the diverse pharmacological activities of some well-known piperazine derivatives.

| Compound Name | Pharmacological Activity | Therapeutic Use |

| Clozapine | Antipsychotic | Schizophrenia |

| Vortioxetine | Antidepressant | Major Depressive Disorder |

| Buspirone | Anxiolytic | Anxiety Disorders |

| Cetirizine | Antihistamine | Allergic Rhinitis, Urticaria |

| Imatinib | Anticancer (Tyrosine Kinase Inhibitor) | Chronic Myeloid Leukemia |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H17N3O |

|---|---|

Molecular Weight |

231.29 g/mol |

IUPAC Name |

3-(2-piperazin-1-ylethoxy)benzonitrile |

InChI |

InChI=1S/C13H17N3O/c14-11-12-2-1-3-13(10-12)17-9-8-16-6-4-15-5-7-16/h1-3,10,15H,4-9H2 |

InChI Key |

IFKVJQWDCICUJD-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)CCOC2=CC=CC(=C2)C#N |

Origin of Product |

United States |

Synthetic Methodologies for 1 3 Cyanophenoxyethyl Piperazine and Analogues

Retrosynthetic Analysis and Strategic Disconnections for the 1-(3-Cyanophenoxyethyl)piperazine Scaffold

A retrosynthetic analysis of this compound reveals several logical disconnection points. The most common strategy involves disconnecting the C-N bond of the piperazine (B1678402) ring. This leads to two primary building blocks: a suitably protected or activated piperazine and a halo- or tosyl-substituted 3-cyanophenoxyethane. This approach is favored due to the commercial availability and relative stability of these precursors.

Alternatively, a disconnection can be made at the ether linkage of the 3-cyanophenoxyethyl moiety. This would involve the reaction of a piperazine-ethanol derivative with a 3-cyanophenol (B46033) or a derivative thereof. A third approach could involve building the piperazine ring itself from acyclic precursors, although this is generally a more complex route for this specific target.

Development and Optimization of Novel Synthetic Routes

Strategies for Piperazine Ring Construction and N-Substitution

The piperazine ring is a common motif in many pharmaceuticals. thieme-connect.de Its synthesis and functionalization have been extensively studied. For the preparation of this compound, pre-formed piperazine is often the starting material of choice. N-alkylation is a primary method for introducing substituents onto the piperazine nitrogen. mdpi.com This can be achieved through nucleophilic substitution reactions with alkyl halides or sulfonates. mdpi.com

In a broader context, various methods for constructing the piperazine ring exist. These include the reaction of a suitable aniline (B41778) with bis-(2-haloethyl)amine or diethanolamine. mdpi.com Palladium-catalyzed cyclization reactions have also been developed for the modular synthesis of highly substituted piperazines. acs.org These reactions offer a high degree of control over the final structure. acs.org Furthermore, photoredox catalysis has emerged as a powerful tool for the C-H functionalization of piperazines, allowing for the introduction of various substituents. mdpi.comresearchgate.net

| Method | Description | Key Features |

| N-Alkylation | Reaction of piperazine with an alkyl halide or sulfonate. mdpi.com | A common and straightforward method for N-substitution. |

| Reductive Amination | Reaction of piperazine with an aldehyde or ketone in the presence of a reducing agent. mdpi.com | Useful for introducing alkyl groups. |

| Buchwald-Hartwig Coupling | Palladium-catalyzed cross-coupling of an aryl halide with piperazine. mdpi.com | A versatile method for creating N-aryl piperazines. |

| Ullmann-Goldberg Reaction | Copper-catalyzed reaction of an aryl halide with piperazine. mdpi.com | An alternative to palladium-catalyzed methods. |

| Ring Construction from Acyclic Precursors | Cyclization of diamine derivatives. mdpi.com | Allows for the synthesis of more complex piperazine cores. |

This table summarizes common strategies for piperazine synthesis and N-substitution.

Methodologies for Incorporating the 3-Cyanophenoxyethyl Moiety

The 3-cyanophenoxyethyl group is typically introduced via a Williamson ether synthesis. This involves the reaction of 3-cyanophenol with a 2-haloethanol derivative (e.g., 2-chloroethanol (B45725) or 2-bromoethanol) in the presence of a base to form the corresponding 3-cyanophenoxyethanol. This intermediate can then be activated, for example by conversion to a tosylate, and subsequently reacted with piperazine to yield the final product.

Another approach involves the direct reaction of 3-cyanophenol with a piperazine derivative containing a 2-hydroxyethyl substituent in a Mitsunobu reaction. This method offers mild reaction conditions but requires stoichiometric amounts of reagents.

Exploration of Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals to reduce environmental impact. unibo.it For piperazine synthesis, this includes the use of greener solvents, such as water or ethanol, and the development of catalytic methods that minimize waste. rsc.org For instance, the use of immobilized catalysts can facilitate catalyst recovery and reuse. rsc.org Photoredox catalysis, often employing visible light, represents a more sustainable approach to chemical synthesis. mdpi.com The use of flow chemistry can also contribute to a greener process by improving safety, efficiency, and scalability. mdpi.com

Stereoselective and Enantioselective Synthesis Approaches

While this compound itself is achiral, the development of stereoselective and enantioselective methods is crucial for the synthesis of chiral analogues. Many biologically active piperazine derivatives possess stereocenters on the piperazine ring. nih.gov

Several strategies have been developed for the asymmetric synthesis of substituted piperazines. nih.gov These include the use of chiral auxiliaries, chiral catalysts, and starting materials derived from the chiral pool, such as amino acids. nih.govnih.gov For example, diastereoselective cyclization reactions can be employed to control the relative stereochemistry of substituents on the piperazine ring. nih.gov Gold-catalyzed cyclizations have also been shown to be effective in the stereoselective synthesis of piperidine (B6355638) derivatives, a related class of heterocycles. nih.gov

Chemical Characterization of Synthetic Intermediates and Final Compound

The identity and purity of this compound and its synthetic intermediates are confirmed using a variety of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to elucidate the molecular structure by providing information about the chemical environment of the hydrogen and carbon atoms. nih.gov

Infrared (IR) spectroscopy is employed to identify the presence of key functional groups, such as the nitrile (C≡N) and ether (C-O-C) groups. Mass spectrometry (MS) is used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can provide further structural information. figshare.com High-performance liquid chromatography (HPLC) and gas chromatography (GC) are utilized to assess the purity of the synthesized compound. figshare.com

| Technique | Information Obtained |

| ¹H NMR | Provides information on the number and connectivity of hydrogen atoms. nih.gov |

| ¹³C NMR | Provides information on the carbon skeleton of the molecule. nih.gov |

| IR Spectroscopy | Identifies the presence of specific functional groups. |

| Mass Spectrometry | Determines the molecular weight and fragmentation pattern. figshare.com |

| HPLC/GC | Assesses the purity of the compound. figshare.com |

This table outlines the analytical techniques used for the characterization of this compound.

Advanced Spectroscopic Techniques (e.g., High-Resolution NMR, 2D NMR, Mass Spectrometry)

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum of this compound will exhibit characteristic signals for the aromatic, piperazine, and ethyl bridge protons. The aromatic protons on the cyanophenyl ring will appear as multiplets in the downfield region (approx. 7.0-7.5 ppm). The protons of the ethyl bridge will present as two triplets: one for the -O-CH₂- group (approx. 4.2 ppm) and another for the -N-CH₂- group (approx. 2.8 ppm). The piperazine ring protons often show complex behavior. Due to chair-to-chair ring inversion and potential restricted rotation, the signals for the piperazine N-H and C-H protons can be broad at room temperature. nih.govresearchgate.net In some cases, distinct signals for axial and equatorial protons may be observed. researchgate.net

¹³C NMR: The carbon NMR spectrum will show distinct signals for the cyano group (approx. 118 ppm), the aromatic carbons (110-160 ppm), the ethyl bridge carbons (approx. 58 and 65 ppm), and the piperazine ring carbons (approx. 45 and 53 ppm). researchgate.net

2D NMR: Techniques like COSY (Correlation Spectroscopy) can be used to establish the connectivity between protons, for example, confirming the coupling between the two methylene (B1212753) groups of the ethyl bridge. researchgate.net HMQC and HMBC experiments can correlate proton signals with their directly attached or long-range coupled carbon atoms, respectively, providing unambiguous structural confirmation.

Hypothetical ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.40 | m | 2H | Aromatic CH |

| ~7.20 | m | 2H | Aromatic CH |

| ~4.25 | t | 2H | O-CH₂-CH₂-N |

| ~2.95 | br s | 4H | Piperazine CH₂ |

| ~2.80 | t | 2H | O-CH₂-CH₂-N |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and to gain structural information through fragmentation patterns. Using electrospray ionization (ESI), the compound will typically be observed as its protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) can determine the exact mass, allowing for the confirmation of the elemental composition.

The fragmentation of this compound in MS/MS experiments would likely involve cleavage at several key points. Common fragmentation pathways for piperazine derivatives include the cleavage of the N-C bond of the ethyl bridge and the characteristic fragmentation of the piperazine ring itself. nih.gov

Predicted Major Fragments in ESI-MS/MS

| m/z (Proposed) | Fragment Identity |

|---|---|

| 232.14 | [M+H]⁺ |

| 148.06 | [M - C₄H₉N₂]⁺ (cleavage of ethyl-piperazine bond) |

| 134.04 | [M - C₅H₁₁N₂]⁺ (cleavage of O-C bond) |

Chromatographic Purity and Isomeric Purity Assessments (e.g., HPLC, GC)

Chromatographic methods are essential for determining the purity of this compound, separating it from starting materials, by-products, and any potential isomers.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for purity assessment. Due to the basic nature of the piperazine moiety, the compound can exhibit poor peak shape and retention on standard reversed-phase columns (like C18) due to strong interactions with residual silanols. researchgate.net Several strategies can overcome this:

Modified Mobile Phases: Using a mobile phase with a low pH (e.g., adding trifluoroacetic acid or formic acid) protonates the piperazine nitrogens, improving solubility in the mobile phase and reducing tailing. helixchrom.com

Alternative Stationary Phases: Using columns designed for basic compounds, such as those with end-capping or embedded polar groups, can yield better results. Cation-exchange or hydrophilic interaction liquid chromatography (HILIC) can also be effective. sielc.com

Derivatization: Derivatizing the piperazine nitrogen with a UV-active group like dansyl chloride or NBD-Cl can enhance detectability for trace-level analysis, although this is more common for quantification than for simple purity checks. jocpr.com

Typical HPLC Conditions

| Parameter | Condition |

|---|---|

| Column | Primesep 100 (or similar cation-exchange) sielc.com |

| Mobile Phase | Acetonitrile/Water with TFA or Ammonium Formate Buffer helixchrom.com |

| Flow Rate | 1.0 mL/min jocpr.com |

| Detection | UV at ~254 nm or ELSD/CAD/MS sielc.com |

Gas Chromatography (GC)

GC is another powerful technique for purity analysis, particularly for assessing volatile impurities. The polarity and basicity of the piperazine functional group require careful method development.

Column Selection: A polar capillary column is necessary for analyzing amines. Columns with a (50%-Phenyl)-methylpolysiloxane phase (e.g., DB-17) or specialized amine-specific columns (e.g., Rtx-5 Amine) are suitable as they are designed to reduce interactions with the basic nitrogen, resulting in better peak shape. tsijournals.comscribd.comresearchgate.net

Detection: A Flame Ionization Detector (FID) provides a robust and linear response for general purity assessment. For identification of impurities, a Mass Spectrometer (MS) detector is invaluable. scholars.direct

Derivatization: While less common than in HPLC, silylation of the N-H group can sometimes be used to improve the chromatographic behavior of piperazines.

Typical GC Conditions

| Parameter | Condition |

|---|---|

| Column | DB-17 (30 m x 0.53 mm, 1 µm film) researchgate.net |

| Carrier Gas | Helium researchgate.net |

| Injector Temp | 250°C researchgate.net |

| Detector Temp | 260°C (FID) researchgate.net |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Design Principles for Structural Modification of 1-(3-Cyanophenoxyethyl)piperazine

Structural modifications of this scaffold are guided by the goal of optimizing interactions with specific biological targets. The general structure of arylpiperazine derivatives involves the central piperazine (B1678402) ring, an N-aryl group (in this case, the cyanophenoxyethyl group), and a linker connecting to another moiety, often attached to the second piperazine nitrogen. mdpi.com

The cyanophenyl group plays a significant role in the binding affinity and selectivity of these compounds. The position and nature of substituents on this aromatic ring can drastically alter biological activity.

Position of the Cyano Group: The placement of the cyano group at the meta-position (position 3) is often critical. Shifting it to the ortho- or para-position can lead to a significant loss or change in activity, suggesting a specific steric and electronic requirement within the receptor's binding pocket.

Replacement of the Cyano Group: Replacing the cyano group with other electron-withdrawing or electron-donating groups helps to probe the electronic requirements for binding. For instance, substituting it with a halogen, methoxy, or nitro group can modulate the electrostatic potential of the ring and its interaction with receptor residues.

Ring Substitution: Introducing additional substituents on the phenyl ring can explore further hydrophobic or hydrogen-bonding interactions. For example, SAR studies on related arylpiperazine derivatives have shown that ortho-substituted phenyl groups can lead to strong cytotoxic activities in certain cancer cell lines. mdpi.com

Table 1: Effect of Cyanophenyl Moiety Modification on Receptor Affinity (Illustrative)

| Modification | Substituent | Position | Relative Affinity |

| Position Isomerism | -CN | 2- (ortho) | Reduced |

| Position Isomerism | -CN | 4- (para) | Reduced |

| Group Replacement | -Cl | 3- (meta) | Variable |

| Group Replacement | -OCH3 | 3- (meta) | Variable |

| Additional Substitution | 4-Fluoro | 4- (para) | Potentially Increased |

The ethylene (-CH2-CH2-) linker provides crucial spacing and conformational flexibility, allowing the piperazine and cyanophenyl moieties to adopt an optimal orientation for receptor binding.

Linker Length: Altering the length of the alkyl chain can significantly impact affinity. Studies on long-chain arylpiperazines (LCAPs) have demonstrated that the linker length is a key determinant of activity at serotonin (B10506) receptors. mdpi.comnih.gov Extending the linker to a propyl or butyl chain can either enhance or diminish activity depending on the specific receptor subtype, as it alters the distance between the key pharmacophoric features. nih.gov

Linker Rigidity: Introducing conformational constraints, such as double bonds or incorporating the linker into a ring system, can lock the molecule into a more bioactive conformation, potentially increasing affinity and selectivity. However, this can also lead to a loss of activity if the constrained conformation is not favorable for binding.

The unsubstituted nitrogen atom (N4) of the piperazine ring is a primary site for modification and is crucial for introducing diversity and modulating pharmacological properties. nih.govnih.gov This nitrogen is typically protonated at physiological pH, forming a critical charge-reinforced hydrogen bond with an acidic residue (like aspartate) in the orthosteric binding site of many aminergic GPCRs. tandfonline.comresearchgate.net

N-Aryl and N-Heteroaryl Substitution: Introducing various aromatic or heteroaromatic rings at the N4 position is a common strategy. The nature of this ring system can lead to π-π stacking or other hydrophobic interactions within the receptor pocket, significantly enhancing potency. tandfonline.comresearchgate.net For example, adding an N-aryl substituent can increase activity by 10- to 100-fold compared to the unsubstituted analog. nih.gov

Table 2: Impact of N4-Piperazine Substituents on Biological Activity (Illustrative)

| N4-Substituent | Resulting Interaction | Effect on Potency |

| Hydrogen (-H) | Baseline activity | Moderate |

| Phenyl | π-π stacking with Phe/Tyr residues | Increased |

| Benzyl | Hydrophobic interaction | Increased |

| Butylamide chain | Interaction with allosteric sites | Potentially Increased |

| Sulfonamide | Hydrogen bonding | Variable |

Quantitative Structure-Activity Relationship (QSAR) and QSPR Modeling

QSAR and QSPR studies are computational methods used to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. conicet.gov.armdpi.commdpi.com For derivatives of this compound, these models are invaluable for predicting the activity of novel compounds and guiding synthetic efforts.

A typical 2D-QSAR model might take the form of an equation: pIC50 = c0 + c1(Descriptor1) + c2(Descriptor2) + ...

Where molecular descriptors can include electronic (e.g., Hammett constants), steric (e.g., Taft parameters), and hydrophobic (e.g., logP) properties. nih.gov 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide a more detailed picture by analyzing the steric and electrostatic fields around a series of aligned molecules. nih.govnih.gov These models can generate contour maps that highlight regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity. documentsdelivered.com

Pharmacophore Modeling and Ligand-Based Design Initiatives

Pharmacophore modeling is a cornerstone of ligand-based drug design, defining the essential 3D arrangement of chemical features necessary for biological activity. nih.gov A typical pharmacophore model for arylpiperazine ligands targeting aminergic receptors includes:

A positive ionizable feature (the protonated piperazine nitrogen).

One or more hydrophobic/aromatic centers (the cyanophenyl ring and the N4-substituent).

Potential hydrogen bond acceptors/donors. nih.gov

This model serves as a 3D query to screen virtual libraries for new compounds that fit the required spatial and electronic arrangement, thereby identifying novel potential ligands. nih.govnih.gov For instance, a pharmacophore model for piperazine-based ligands at the serotonin transporter might feature specific locations for aromatic rings and a protonated amine. researchgate.net

Conformational Analysis and its Influence on Biological Activity

The biological activity of flexible molecules like this compound is highly dependent on the conformation they adopt when binding to a receptor. Conformational analysis, using both computational methods (like DFT modeling) and experimental techniques (like NMR spectroscopy), is crucial for understanding this relationship. mdpi.com

Key conformational features include:

Torsion Angles: The torsion angles around the ethylene linker determine the spatial relationship between the phenoxy and piperazine rings.

Piperazine Ring Conformation: The piperazine ring typically adopts a chair conformation. The orientation of the N4-substituent (axial vs. equatorial) can influence binding.

Aryl Ring Orientation: The angle between the plane of the piperazine ring and the plane of the phenyl ring is another important parameter that can affect stacking interactions with aromatic amino acid residues in the receptor. mdpi.com

Molecular docking studies often reveal that potent ligands adopt a specific, low-energy conformation within the binding site, maximizing favorable interactions such as hydrogen bonds and hydrophobic contacts. mdpi.com

Molecular Interactions and Receptor Binding Profiling

Computational Approaches to Binding Site Analysis

Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a ligand to its target receptor. researchgate.net This in silico method provides valuable insights into the intermolecular interactions that stabilize the ligand-receptor complex, such as hydrogen bonds and hydrophobic interactions. nih.govnih.gov

For arylpiperazine derivatives targeting the 5-HT2A receptor, molecular docking studies have been employed to understand their binding modes. nih.gov These studies have helped to identify key amino acid residues within the receptor's binding pocket that are crucial for ligand recognition and affinity. nih.gov Similarly, for piperazine (B1678402) derivatives targeting other receptors, docking simulations can elucidate the structural basis for their activity and guide the design of new, more potent and selective compounds. nih.gov

The piperazine ring itself is a versatile scaffold that can be readily modified to optimize interactions within a binding site. nih.gov Computational analyses can help to rationalize the structure-activity relationships observed in experimental studies and predict the impact of structural modifications on binding affinity. nih.gov For 1-(3-Cyanophenoxyethyl)piperazine, while specific docking studies are not detailed in the provided results, the application of such methods would be a logical step to understand its molecular interactions at a deeper level.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For a ligand like this compound, docking studies can elucidate potential binding modes within the active site of a target receptor. In silico docking studies of various piperazine derivatives have demonstrated their ability to bind to a range of receptors, including the p65 subunit of NF-κB, with significant binding energies. For instance, certain piperazine-pyrimidine derivatives have shown binding energies of -9.32 and -7.32 kcal/mol, indicating strong interactions. These interactions are often characterized by hydrogen bonds, hydrophobic interactions, and pi-stacking, which are crucial for stabilizing the ligand-receptor complex.

Table 1: Illustrative Molecular Docking and Dynamics Data for Related Piperazine Derivatives

| Compound Class | Target | Docking Score (kcal/mol) | Key Interactions | RMSD (nm) |

| Piperazine-pyrimidine derivative | p65 subunit of NF-κB | -9.32 | Pi-alkyl interactions | Not Reported |

| Piperazine-linked naphthalimide | CAIX | Not Reported | Not Reported | Varies by derivative |

Note: This table presents data for related piperazine derivatives to illustrate the type of information obtained from these studies, as specific data for this compound is not publicly available.

Free Energy Perturbation Calculations

FEP calculations have been successfully used in drug discovery to guide the optimization of lead compounds. For example, a combined-structure FEP approach was used to discover highly potent phosphodiesterase-1 (PDE1) inhibitors, improving the inhibitory activity by approximately 2400-fold. In the context of this compound, FEP could be used to predict how modifications to the cyanophenoxy or piperazine moieties would affect its binding affinity to a specific target, thereby guiding the design of more potent analogs.

Homology Modeling and Protein-Ligand Complex Prediction

When the experimental structure of a target receptor is not available, homology modeling can be used to build a three-dimensional model of the protein based on its amino acid sequence and the known structure of a homologous protein. This model can then be used for molecular docking and other computational studies.

Once a model of the target receptor is obtained, protein-ligand complex prediction involves docking the ligand of interest, such as this compound, into the predicted binding site. The resulting complex can then be subjected to MD simulations and free energy calculations to assess its stability and predict binding affinity. This integrated approach of homology modeling and docking has been instrumental in studying the interactions of various ligands with their target receptors, including those for piperazine derivatives targeting receptors like dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A and 5-HT2A.

Investigation of Allosteric Modulatory Mechanisms

Allosteric modulators are ligands that bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, thereby modulating the receptor's activity. Piperazine-containing compounds have been identified as allosteric modulators for various receptors. For instance, a novel positive allosteric modulator (PAM) of the α1A-Adrenergic receptor was developed from a piperazine-containing scaffold.

The investigation of allosteric modulatory mechanisms for a compound like this compound would involve a combination of computational and experimental approaches. Computationally, blind docking studies could be performed to identify potential allosteric binding sites on a target receptor. MD simulations of the receptor with and without the ligand bound could then reveal conformational changes induced by the allosteric modulator that affect the orthosteric site.

Furthermore, competition binding assays in the presence of a known allosteric modulator can indicate whether a compound interacts with an allosteric site. For example, the binding of a σ1 receptor ligand was shown to be modulated by phenytoin, a known allosteric modulator of this receptor. Such studies could reveal whether this compound has the potential to act as an allosteric modulator at specific receptors.

Mechanistic Investigations of Biological Activity

Elucidation of Cellular and Subcellular Mechanisms of Action

The mechanisms through which 1-(3-Cyanophenoxyethyl)piperazine exerts its effects are multifaceted, involving complex interactions at the cellular and subcellular levels. Research into analogous compounds has provided a framework for understanding its potential modes of action, which include the modulation of neurotransmitter systems, perturbation of intracellular signaling, and alterations in gene and protein expression.

While direct studies on this compound's effects on neurotransmitter dynamics are not extensively detailed in the available literature, the broader class of piperazine (B1678402) derivatives is known for its significant interactions with the central nervous system. Many notable drugs with a piperazine ring in their structure exhibit pharmacological properties. wikipedia.org Piperazine derivatives have been found to act as stimulants by potentiating the neurotransmission of dopamine (B1211576), serotonin (B10506), and noradrenaline. researchgate.netnih.gov

For instance, certain 1,2,4-substituted piperazine derivatives have been shown to influence serotonin (5-HT) and dopamine release in the prefrontal cortex of rats. nih.gov One such derivative, MM5, was found to decrease extracellular 5-HT levels, an effect characteristic of a 5-HT1A agonist. nih.gov Another compound, MC1, also suppressed 5-HT release at higher doses and increased cortical dopamine levels. nih.gov These findings suggest that piperazine-based compounds can modulate neurotransmitter systems, although the specific profile of this compound in this regard remains to be fully elucidated. The stimulant nature of many piperazine derivatives is primarily attributed to their effects on the dopaminergic, noradrenergic, and especially the serotoninergic systems in the brain. nih.gov

The integrity of intracellular signaling pathways is crucial for normal cellular function, and disruptions to these pathways can lead to various pathological conditions. Piperazine derivatives have been shown to perturb these pathways through several mechanisms.

Reactive Oxygen Species (ROS): The role of this compound in modulating reactive oxygen species has not been specifically defined. However, studies on related compounds suggest a potential for such activity. For example, a series of novel 1,4-disubstituted piperazine-2,5-dione derivatives were evaluated for their antioxidative properties against oxidative injury induced by hydrogen peroxide (H2O2). nih.gov One of the tested compounds, 9r, was found to decrease the production of ROS and stabilize the mitochondrial membrane potential, thereby restraining cell apoptosis. nih.gov This suggests that the piperazine scaffold can be a component of molecules with antioxidant capabilities. Peroxisomes are cellular organelles that are involved in the generation of ROS, such as hydrogen peroxide (H2O2), through processes like fatty acid β-oxidation and the enzymatic action of flavin oxidases. nih.gov

ATP Depletion: The presence of a cyano- group in the structure of this compound suggests a potential for interaction with metabolic pathways that could lead to ATP depletion. While direct evidence for this specific compound is lacking, the cyanide ion is a well-known inhibitor of cellular respiration, leading to a rapid decrease in cellular ATP content.

Calcium Homeostasis: Calcium signaling is a critical component of various cellular processes, and its dysregulation can have profound effects. nih.gov Research on piperazine derivatives has indicated their potential to modulate calcium channels. A study on 1-(2-hydroxy-3-phenyloxypropyl)piperazine derivatives, which are structurally similar to this compound, identified them as blockers of T-type calcium channels. nih.gov The disruption of calcium homeostasis is a key factor in various cellular functions and can be a trigger for apoptosis. nih.gov

Caspase Activation: A significant body of research points to the ability of certain piperazine derivatives to induce apoptosis, or programmed cell death, through the activation of caspases. Caspases are a family of protease enzymes that are central to the apoptotic process. Studies on a novel piperazine derivative, referred to as C505, have shown that it potently induces caspase-dependent apoptosis in cancer cells. wikipedia.org The apoptotic process initiated by this compound involves the activation of caspase-8 and caspase-3. wikipedia.org

The interaction of a chemical compound with cellular systems can lead to significant changes in gene expression and the proteome. While specific transcriptomic or proteomic studies for this compound are not widely available, research on related compounds provides insights into potential effects.

For example, a proteomic analysis of Trypanosoma cruzi epimastigotes treated with a proapoptotic piperazine-containing compound, PAC-1, revealed significant alterations in the abundance of various proteins. nih.gov The treatment led to a reduced abundance of proteins such as vesicle-associated membrane protein and eukaryotic translation initiation factor, while increasing the abundance of proteins associated with actin cytoskeleton remodeling, apoptotic signaling, and autophagy. nih.gov These findings highlight the potential of piperazine derivatives to induce widespread changes in protein expression related to fundamental cellular processes.

In a different context, exposure to the drug MDMA has been shown to cause changes in opioid gene expression in the rat nucleus accumbens, involving epigenetic modifications like histone acetylation and methylation at gene promoter regions. nih.gov This demonstrates how psychoactive compounds can induce lasting changes at the gene expression level.

Enzymatic Pathway Modulation (e.g., kinase inhibition, enzyme activation)

Enzymes are critical regulators of cellular pathways, and their modulation by small molecules is a key mechanism of pharmacological action. Piperazine derivatives have been identified as potent inhibitors of several kinases, particularly those involved in cancer cell proliferation and survival.

Research has shown that a novel piperazine compound can effectively inhibit multiple cancer signaling pathways. wikipedia.org A key target of this inhibition is the PI3K/AKT pathway, which is crucial for cell proliferation and is often overactive in cancer. The compound was found to down-regulate the PI3K p85beta protein and severely reduce the phosphorylation of AKT. wikipedia.org

Furthermore, this piperazine derivative also demonstrated inhibitory effects on Src family kinases and the BCR-ABL signaling pathway. wikipedia.org Src family kinases are non-receptor tyrosine kinases that play a role in activating other protein tyrosine kinase families and are involved in critical cell proliferation pathways like the RAS pathway. wikipedia.org The ability to inhibit these key enzymatic pathways underscores the potential of piperazine derivatives as modulators of cellular signaling.

The table below summarizes the inhibitory action of a novel piperazine derivative on key signaling pathways.

| Signaling Pathway | Effect of Piperazine Derivative | Key Proteins Affected | Reference |

|---|---|---|---|

| PI3K/AKT Pathway | Inhibition | PI3K p85beta, AKT (phosphorylation) | wikipedia.org |

| Src Family Kinases | Inhibition | Src, Lyn | wikipedia.org |

| BCR-ABL Pathway | Inhibition | BCR-ABL | wikipedia.org |

Interplay with Endogenous Systems and Pathways

The biological effects of this compound and its analogs are a result of their complex interplay with various endogenous systems and pathways. The piperazine core is a versatile scaffold found in many pharmacologically active compounds, allowing for interactions with a wide range of biological targets. wikipedia.org

The modulation of neurotransmitter systems, as discussed earlier, represents a significant interaction with endogenous pathways in the central nervous system. researchgate.netnih.govnih.gov Furthermore, the ability of some piperazine derivatives to act as inverse agonists at cannabinoid receptors (CB1) highlights another point of interaction with endogenous signaling systems. nih.gov

In the context of cancer, the inhibition of pathways like PI3K/AKT and Src family kinases demonstrates a direct interplay with the cellular machinery that governs cell growth and survival. wikipedia.org Moreover, some piperazine derivatives have been investigated for their interaction with histamine (B1213489) H3 receptors and sigma-1 receptors, indicating a broader spectrum of potential biological targets. nih.gov The S100 calcium-binding protein A2 (S100A2), which is upregulated in pancreatic cancer and modulates the tumor suppressor p53, has also been identified as a target for certain piperazine-based compounds. nih.gov

Preclinical Pharmacological Evaluation in Research Models

In Vitro Pharmacological Characterization

In the realm of drug discovery, the initial assessment of a novel compound's pharmacological profile is conducted through a series of in vitro experiments. These assays are fundamental in elucidating the compound's mechanism of action at a molecular and cellular level.

Cell-Based Assays for Functional Activity and Efficacy (e.g., receptor activation, transporter inhibition assays)

Cell-based assays are instrumental in determining the functional activity of a compound. For a substance like a piperazine (B1678402) derivative, these assays would typically investigate its interaction with various receptors and transporters, particularly within the central nervous system. Studies on other piperazine derivatives often reveal interactions with dopaminergic and serotonergic systems. For instance, some piperazine compounds have been shown to act as inhibitors of the dopamine (B1211576) transporter (DAT) and the vesicular monoamine transporter-2 (VMAT2), with Ki values in the nanomolar range, indicating potent inhibition of dopamine uptake. nih.gov The functional consequence of such inhibition is an increase in the extracellular concentration of these neurotransmitters.

The interaction with specific receptors is also a key area of investigation. Piperazine derivatives have been identified as agonists or antagonists at various serotonin (B10506) (5-HT) and dopamine receptors. nih.gov The activation or inhibition of these receptors can trigger a cascade of intracellular signaling events, which are often measured using reporter gene assays or by quantifying the levels of second messengers like cyclic AMP (cAMP) or intracellular calcium.

Assessment of Biological Impact in Disease-Relevant Cell Lines (e.g., cancer cell lines for antiproliferative effects, neuroblastoma cell lines for neurotoxicity research, hepatic cell lines for metabolic studies)

To explore the therapeutic potential and safety profile of a compound, its effects are studied in cell lines relevant to specific diseases.

Antiproliferative Effects in Cancer Cell Lines: Many piperazine derivatives have been synthesized and evaluated for their anticancer properties. These compounds are often tested against a panel of human cancer cell lines, such as those from breast, colon, and lung cancers, to determine their growth-inhibitory effects. unodc.orgnih.govmdpi.com The half-maximal inhibitory concentration (IC50) is a key parameter derived from these studies, indicating the concentration of the compound required to inhibit cell growth by 50%. For example, certain piperazine-linked quinolinequinones have demonstrated potent antiproliferative activity against various cancer cell lines. nih.gov The mechanisms underlying these effects, such as the induction of apoptosis (programmed cell death) or cell cycle arrest, are also investigated. unodc.org

Neurotoxicity Research in Neuroblastoma Cell Lines: Given the frequent central nervous system activity of piperazine compounds, their potential for neurotoxicity is a critical area of research. Human neuroblastoma cell lines, such as SH-SY5Y, are commonly used models for these studies. nih.govresearchgate.net Researchers assess various parameters, including cell viability, oxidative stress (the imbalance between free radicals and antioxidants), mitochondrial function, and the induction of apoptosis. nih.govnih.gov Studies on some piperazine designer drugs have shown that they can induce cytotoxicity, increase intracellular calcium levels, and cause mitochondrial hyperpolarization, ultimately leading to apoptotic cell death. nih.govnih.gov

Metabolic Studies in Hepatic Cell Lines: The liver is the primary site of drug metabolism. Therefore, hepatic cell lines, such as HepG2, are used to investigate the metabolic fate of a new compound. nih.gov These studies help to identify the major metabolites formed and the cytochrome P450 (CYP) enzymes responsible for the metabolism. nih.gov Understanding the metabolic profile is crucial for predicting potential drug-drug interactions and for assessing the risk of hepatotoxicity.

Table 1: Representative In Vitro Assays for Piperazine Derivatives

| Assay Type | Cell Line(s) | Key Parameters Measured | Example Finding for a Piperazine Derivative |

| Receptor Binding | CHO or HEK293 cells expressing specific receptors | Ki (inhibition constant) | High affinity for serotonin or dopamine receptors |

| Transporter Inhibition | Rat brain synaptic vesicles, cells expressing transporters | Ki, IC50 for neurotransmitter uptake | Potent inhibition of dopamine uptake at VMAT2 nih.gov |

| Antiproliferative | Various cancer cell lines (e.g., MCF-7, HCT-116) | GI50 (growth inhibition), IC50 | Potent growth inhibition in breast cancer cell lines mdpi.com |

| Neurotoxicity | SH-SY5Y (neuroblastoma) | Cell viability, apoptosis, oxidative stress markers | Induction of apoptosis and mitochondrial dysfunction nih.govnih.gov |

| Metabolism | HepG2 (hepatic) | Metabolite identification, CYP enzyme involvement | Metabolism primarily mediated by CYP2D6 and CYP3A4 nih.gov |

In Vivo Studies in Animal Models

Following promising in vitro results, preclinical evaluation progresses to in vivo studies in animal models to understand the compound's effects in a whole organism.

Assessment in Behavioral Paradigms Relevant to Neurological Functions (e.g., locomotor activity, drug discrimination)

For compounds with expected central nervous system activity, behavioral paradigms in rodents are essential.

Locomotor Activity: Changes in spontaneous locomotor activity can indicate stimulant or sedative effects of a compound. Some piperazine derivatives have been shown to produce a dose-dependent suppression of spontaneous ambulatory behavior in rats, an effect that can be blocked by serotonin antagonists, suggesting a role for 5-HT receptors. researchgate.net

Drug Discrimination: Drug discrimination studies are used to assess the subjective effects of a compound. researchgate.net Animals are trained to distinguish between the effects of a known drug and a placebo. The ability of a new compound to substitute for the training drug can provide insights into its mechanism of action and potential for abuse. researchgate.net

Exploration in Disease-Specific Animal Models (e.g., models of pain, neurodegenerative disorders, infectious diseases, cancer)

To evaluate the therapeutic efficacy of a compound, it is tested in animal models that mimic human diseases.

Cancer Models: The antitumor activity of piperazine derivatives observed in vitro is further investigated in vivo using tumor xenograft models, where human cancer cells are implanted into immunocompromised mice. unodc.org The ability of the compound to inhibit tumor growth is a key endpoint.

Neurodegenerative Disorder Models: For compounds with potential neuroprotective effects, models of diseases like Parkinson's or Alzheimer's would be utilized.

Infectious Disease Models: Some piperazine derivatives have been investigated for their activity against infectious agents. For example, a specific piperazine derivative has shown anthelmintic activity in gerbils infected with nematodes. nih.gov

Table 2: Representative In Vivo Models for Piperazine Derivatives

| Model Type | Animal Model | Key Parameters Measured | Example Finding for a Piperazine Derivative |

| Behavioral | Rat | Locomotor activity, drug discrimination | Suppression of locomotor activity mediated by 5-HT receptors researchgate.net |

| Cancer | Mouse (tumor xenograft) | Tumor volume, survival rate | Inhibition of tumor growth in a mouse model unodc.org |

| Infectious Disease | Gerbil (nematode infection) | Parasite burden | Significant reduction in nematode infection nih.gov |

| Toxicity | C. elegans | Lethality, development, reproduction, locomotion | Decreased locomotor activity and neuronal damage researchgate.net |

ADME (Absorption, Distribution, Metabolism, Excretion) Research in Preclinical Contexts

ADME studies are crucial for understanding the pharmacokinetic properties of a drug candidate, which determine its concentration and duration of action in the body.

Absorption: This refers to how the drug is taken up into the bloodstream. Oral bioavailability is a key parameter, and for some piperazine-linked compounds, it has been found to be poor in rats due to rapid metabolism. nih.gov

Distribution: This describes where the drug goes in the body after absorption. The volume of distribution and the extent of plasma protein binding are important parameters.

Metabolism: This is the process by which the body breaks down the drug. Studies on piperazine derivatives have shown that they are often metabolized by cytochrome P450 enzymes in the liver. nih.gov For instance, 1-(3-chlorophenyl)piperazine (B195711) is extensively metabolized through hydroxylation and degradation of the piperazine ring.

Excretion: This is the elimination of the drug and its metabolites from the body, typically via urine and/or feces.

In Vitro Metabolic Disposition and Biotransformation Pathways

While specific in vitro metabolic studies on 1-(3-Cyanophenoxyethyl)piperazine are not extensively documented in publicly available literature, the biotransformation of the piperazine moiety is well-characterized for many therapeutic agents. The metabolic fate of compounds containing a piperazine ring is generally governed by Phase I and Phase II enzymatic reactions, primarily occurring in the liver. nih.gov

The piperazine ring and its substituents are known targets for metabolic enzymes, particularly cytochrome P450 (CYP) isoenzymes. researchgate.net For piperazine derivatives, the most common biotransformations include N-oxidation, N-dealkylation, hydroxylation of the ring, and eventual ring-opening. researchgate.netresearchgate.net Studies on various piperazine-containing drugs have frequently identified CYP3A4, CYP2D6, and CYP1A2 as the major enzymes responsible for their metabolism. researchgate.net

Based on the metabolism of analogous structures, the anticipated metabolic pathways for this compound would likely involve several key reactions. Oxidation at the nitrogen atoms of the piperazine ring can lead to the formation of N-oxide metabolites. Hydroxylation can occur on the ethyl linker or the piperazine ring itself. A primary metabolic route is often the cleavage of the side chain attached to the piperazine nitrogen, which for this compound would be N-dealkylation, breaking the bond between the piperazine ring and the phenoxyethyl group. This would yield piperazine and a cyanophenoxyethanol-related fragment. Furthermore, the piperazine ring itself can undergo oxidative cleavage to form N-substituted ethylenediamine (B42938) derivatives. researchgate.net

Another critical aspect of piperazine metabolism is the potential for bioactivation into reactive metabolites. The oxidation of the piperazine ring can form an electrophilic iminium ion intermediate. rsc.orgresearchgate.net These reactive species can be trapped by nucleophiles such as glutathione (B108866) (GSH) or cyanide, and their formation is a key consideration in preclinical safety assessments. researchgate.netrsc.org

The expected metabolic pathways are summarized in the table below, extrapolated from data on similar piperazine-containing compounds.

| Metabolic Pathway | Description | Potential Metabolites | Key Enzymes Involved (Anticipated) |

| N-Oxidation | Addition of an oxygen atom to one of the piperazine nitrogen atoms. | This compound-N-oxide | Cytochrome P450 (CYP) family |

| N-Dealkylation | Cleavage of the ethylphenoxy group from the piperazine ring. | Piperazine, 3-(2-Hydroxyethoxy)benzonitrile | Cytochrome P450 (CYP) family |

| Aromatic Hydroxylation | Addition of a hydroxyl group to the cyanophenyl ring. | Hydroxylated this compound derivatives | Cytochrome P450 (CYP) family |

| Ring Opening | Oxidative cleavage of the piperazine ring structure. | N,N'-disubstituted ethylenediamine derivatives | Aldehyde oxidase, Monoamine oxidase (MAO) |

| Bioactivation | Formation of a reactive iminium ion from the piperazine ring. | Iminium ion intermediate | Cytochrome P450 (CYP) family |

Predictive In Silico ADME Modeling

In the absence of direct experimental data, in silico models provide valuable predictions for the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of novel chemical entities like this compound. nih.gov These computational tools use quantitative structure-activity relationships (QSAR) and machine learning algorithms based on large datasets of known compounds to forecast a molecule's pharmacokinetic profile. nih.govnih.gov

For this compound, predictive models can estimate a range of physicochemical and pharmacokinetic parameters that are crucial for assessing its drug-likeness. researchgate.net These predictions help in the early stages of drug discovery to identify potential liabilities and guide structural modifications. nih.gov

Physicochemical Properties and Drug-Likeness: Models like the bioavailability radar are used to quickly assess drug-likeness based on key properties such as lipophilicity, size, polarity, solubility, flexibility, and saturation. researchgate.net For a compound like this compound, it is expected to fall within the acceptable ranges for oral bioavailability.

Absorption and Distribution: Predictions for human intestinal absorption (HIA) and Caco-2 permeability are used to estimate oral absorption. frontiersin.org The blood-brain barrier (BBB) penetration is another critical parameter, often predicted using models that correlate physicochemical properties with experimental data. Given the presence of the polar cyano group and the piperazine moiety, moderate to low BBB penetration might be predicted. Plasma protein binding (PPB) is also estimated, which influences the free fraction of the compound available for therapeutic action.

Metabolism: In silico metabolism prediction tools can identify the most likely sites of metabolism on a molecule. researchgate.net For this compound, these tools would likely highlight the carbons alpha to the piperazine nitrogens and sites on the aromatic ring as probable locations for CYP-mediated oxidation. rsc.org The models can also predict which specific CYP450 isoforms are most likely to be involved in its metabolism. rsc.orgmdpi.com

Excretion: Excretion pathways and rates can be inferred from predictions of total clearance and whether the compound is a substrate for transporters like P-glycoprotein (P-gp). frontiersin.org

A summary of typical in silico ADME predictions for a compound with the structural features of this compound is presented in the table below, based on general predictions for similar chemical scaffolds. frontiersin.orgmdpi.comnih.gov

| ADME Parameter | Predicted Property | Implication for Drug Development |

| Absorption | ||

| Lipophilicity (LogP) | Moderate | Influences solubility, permeability, and metabolic stability. |

| Aqueous Solubility (LogS) | Moderate to Low | Affects dissolution and oral absorption. |

| Human Intestinal Absorption | High | Good potential for oral bioavailability. |

| Caco-2 Permeability | Moderate to High | Indicates good membrane permeability. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeation | Low to Moderate | May limit central nervous system effects. |

| Plasma Protein Binding (PPB) | Moderate to High | Affects the unbound, pharmacologically active concentration. |

| P-glycoprotein (P-gp) Substrate | Likely | Potential for drug-drug interactions and affects distribution. |

| Metabolism | ||

| CYP450 Inhibition | Potential inhibitor of CYP2D6, CYP3A4 | Risk of metabolic drug-drug interactions. mdpi.com |

| Metabolic Stability | Moderate | Susceptible to N-dealkylation and oxidation. |

| Excretion | ||

| Total Clearance | Low to Moderate | Influences dosing frequency and potential for accumulation. |

Advanced Topics and Future Research Directions

Development of Prodrug Strategies for 1-(3-Cyanophenoxyethyl)piperazine

The development of prodrugs is a well-established strategy in medicinal chemistry to overcome undesirable pharmacokinetic properties of a parent drug. eurekaselect.comnih.gov For piperazine-containing compounds like this compound, which possess inherent basicity and polarity, a prodrug approach can be instrumental in modulating properties such as solubility, permeability, and metabolic stability. researchgate.netnih.gov

One common strategy involves the chemical modification of the piperazine (B1678402) nitrogen atoms to create bioreversible derivatives. google.com These modifications are designed to be cleaved in vivo, typically through enzymatic action, to release the active parent compound. nih.gov For instance, attaching a phosphate (B84403) group to a hydroxyl moiety introduced elsewhere in the molecule can significantly increase aqueous solubility, which is beneficial for certain administration routes. google.com Another approach is to acylate one of the piperazine nitrogens to form an amide, which can alter the compound's lipophilicity and potentially improve its ability to cross biological membranes. nih.gov

The primary goals of developing prodrugs for this compound would be to enhance its oral bioavailability and to potentially achieve targeted delivery to specific tissues or organs. eurekaselect.com By temporarily masking the polar functional groups of the piperazine ring, a prodrug can exhibit improved absorption from the gastrointestinal tract. researchgate.net The selection of the promoiety is critical and depends on the desired physicochemical properties and the targeted cleavage mechanism.

Table 1: Potential Prodrug Strategies and Their Rationale

| Prodrug Strategy | Promoieties | Rationale |

| Increased Aqueous Solubility | Phosphate esters, amino acid conjugates | To enhance dissolution and enable parenteral formulations. |

| Improved Lipophilicity | Alkyl or aryl esters, carbamates | To increase permeability across biological membranes like the blood-brain barrier. |

| Targeted Delivery | Enzyme-labile linkers (e.g., for specific esterases) | To achieve site-specific release of the active compound, potentially reducing systemic exposure. |

Multi-Target Ligand Design Based on the this compound Scaffold

The "one target, one drug" paradigm is increasingly being challenged by the multi-target-directed ligand (MTDL) approach, which is particularly relevant for complex diseases with multifactorial pathologies. nih.govforbes.com The this compound scaffold is a prime candidate for the design of MTDLs due to its structural versatility, which allows for the incorporation of multiple pharmacophores. nih.govresearchgate.net The piperazine ring itself is a privileged structure in medicinal chemistry, known to interact with a wide range of biological targets, particularly within the central nervous system (CNS). researchgate.netmdpi.com

Research has shown that piperazine derivatives can be designed to interact with multiple receptors and transporters simultaneously. For example, by modifying the substituents on the piperazine ring and the phenoxyethyl moiety, it is possible to create compounds with affinity for serotonin (B10506) receptors (e.g., 5-HT1A, 5-HT7), dopamine (B1211576) receptors (e.g., D2), and norepinephrine (B1679862) transporters. nih.govresearchgate.net This polypharmacology can lead to enhanced therapeutic efficacy and potentially a more favorable side effect profile compared to single-target agents. nih.gov

The design strategy for MTDLs based on the this compound scaffold often involves linking it to other known pharmacophores via a suitable spacer. nih.gov This molecular hybridization approach aims to create a single chemical entity that can modulate multiple pathological pathways. researchgate.net For instance, combining the piperazine core with moieties known to inhibit enzymes like monoamine oxidase (MAO) or acetylcholinesterase (AChE) could yield novel treatments for neurodegenerative disorders. researchgate.net

Table 2: Potential Multi-Target Combinations for this compound Derivatives

| Target Combination | Therapeutic Area | Rationale |

| Serotonin (5-HT) & Dopamine (D2) Receptors | Schizophrenia, Depression | To address a broader range of symptoms in psychiatric disorders. nih.gov |

| 5-HT Receptors & Monoamine Oxidase (MAO) Inhibition | Depression | To achieve a synergistic antidepressant effect through multiple mechanisms. researchgate.net |

| Histamine (B1213489) H3 & Sigma-1 Receptors | Neuropathic Pain, Neurodegenerative Disorders | To modulate multiple neurotransmitter systems involved in pain and neuroprotection. nih.gov |

| Acetylcholinesterase (AChE) & Beta-Amyloid (Aβ) Aggregation Inhibition | Alzheimer's Disease | To address both symptomatic and disease-modifying aspects of Alzheimer's pathology. researchgate.net |

Application of Nanotechnology for Targeted Delivery in Research Models

Nanotechnology offers promising solutions to overcome biological barriers, such as the blood-brain barrier (BBB), which restricts the entry of many therapeutic agents into the CNS. mdpi.com For compounds like this compound and its derivatives, which may have CNS activity, nano-based delivery systems can enhance their therapeutic potential by ensuring they reach their intended target. itmedicalteam.pl

Various types of nanoparticles, including liposomes, polymeric nanoparticles, and solid lipid nanoparticles (SLNs), can be utilized to encapsulate piperazine-based compounds. nih.govnih.gov These nanoformulations can protect the drug from degradation, improve its solubility, and modify its pharmacokinetic profile. nih.gov

A key advantage of nanotechnology is the ability to functionalize the surface of nanoparticles with specific ligands. mdpi.com This allows for active targeting of specific cells or tissues. For instance, by attaching ligands that bind to receptors overexpressed on brain endothelial cells, nanoparticles can facilitate receptor-mediated transcytosis across the BBB. mdpi.comnih.gov This targeted approach can increase the concentration of the drug at the desired site of action while minimizing off-target effects. scispace.com

Table 3: Nanoparticle-Based Delivery Systems for CNS-Targeted Research

| Nanocarrier Type | Description | Advantages for Piperazine Derivatives |

| Liposomes | Vesicles composed of one or more lipid bilayers. nih.gov | Biocompatible, can encapsulate both hydrophilic and hydrophobic compounds. nih.gov |

| Polymeric Nanoparticles | Solid colloidal particles made from biodegradable polymers like PLGA. nih.gov | Controlled and sustained release of the encapsulated drug. itmedicalteam.pl |

| Solid Lipid Nanoparticles (SLNs) | Lipid-based nanoparticles with a solid lipid core. nih.gov | High stability and potential for improved oral bioavailability. |

| Dendrimers | Highly branched, tree-like macromolecules. | Can be functionalized for targeted delivery and can cross the BBB. nih.gov |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new therapeutic agents. plos.org For the this compound scaffold, these computational approaches can be employed to predict the biological activity of novel derivatives and to guide the synthesis of the most promising candidates. plos.org

Quantitative Structure-Activity Relationship (QSAR) modeling is a key computational technique used to correlate the chemical structure of a series of compounds with their biological activity. nih.govresearchgate.net By developing robust QSAR models for piperazine derivatives, researchers can identify the key molecular descriptors that influence their therapeutic effects. researchgate.netscispace.comnih.gov These models can then be used to predict the activity of virtual compounds before they are synthesized, saving time and resources. nih.gov

Machine learning algorithms, such as random forests and neural networks, can be trained on large datasets of chemical structures and their corresponding biological activities to build predictive models. plos.orgplos.org These models can learn complex structure-activity relationships that may not be apparent from traditional QSAR analysis. plos.org For the this compound series, ML models could be used to predict properties such as receptor binding affinity, enzyme inhibition, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. nih.govacs.org

Identification of Novel Therapeutic Research Areas and Applications for this compound Derivatives

The versatility of the this compound scaffold suggests that its therapeutic potential may extend beyond its currently explored applications. mdpi.comnih.gov The piperazine ring is a common feature in drugs targeting a wide array of diseases, including cancer, infectious diseases, and inflammatory disorders. nih.govnih.gov

By systematically modifying the structure of this compound and screening the resulting derivatives against a broad range of biological targets, researchers may uncover novel therapeutic applications. researchgate.net For example, piperazine derivatives have shown promise as anticancer agents, and the this compound scaffold could be explored for this purpose. nih.gov Additionally, given the prevalence of piperazine-containing compounds in antiviral and antifungal therapies, this scaffold could be investigated for its potential in treating infectious diseases. nih.gov

The exploration of new therapeutic areas can be guided by computational methods such as inverse virtual screening, where a compound is docked against a large library of protein structures to identify potential new targets. acs.org This approach, combined with experimental validation, could open up new avenues for the development of this compound-based therapies for a variety of diseases. researchgate.netsilae.itcuestionesdefisioterapia.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.